![molecular formula C11H14F3NO4 B2803921 ethyl (2Z)-5,5,5-trifluoro-2-(morpholin-4-yl)-4-oxopent-2-enoate CAS No. 2138817-52-2](/img/structure/B2803921.png)
ethyl (2Z)-5,5,5-trifluoro-2-(morpholin-4-yl)-4-oxopent-2-enoate
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Description
Ethyl (2Z)-5,5,5-trifluoro-2-(morpholin-4-yl)-4-oxopent-2-enoate is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Scientific Research Applications
Interactions and Structural Analysis
- Ethyl (2Z)-2-cyano-3-[(4-ethoxyphenyl)amino]prop-2-enoate showcases interactions such as N⋯π, C–H⋯N, and C–H⋯O, forming specific structural patterns like zigzag double-ribbons and double-columns due to nonhydrogen bonding interactions (Zhang, Wu, & Zhang, 2011). Similarly, compounds with morpholin-4-yl groups participate in reactions that highlight the regio- and stereoselectivity important for creating specific structural motifs (Korotaev et al., 2013).
Synthesis and Functionalization
- The synthesis of fluorine-containing compounds from ethyl (2Z)-5,5,5-trifluoro-2-(morpholin-4-yl)-4-oxopent-2-enoate derivatives emphasizes the role of fluorine atoms and their replacement by amine residues, impacting the compound's reactivity and potential applications (Fokin et al., 2005). Fluorine-containing analogs of non-steroidal anti-inflammatory drugs have been synthesized, demonstrating the versatility of such compounds in drug design and synthesis (Khudina et al., 2020).
Chemical Reactions and Mechanisms
- Studies on ethyl 3-iodo-4,4,4-trifluoro-2(Z)-butenoate reveal specific regio- and stereo-specific preparations and reactions with terminal alkynes, leading to derivatives with potential in various chemical syntheses (Qing & Zhang, 1997). The hydrogenation processes involving ethyl 2-oxo-4-arylbut-3-enoate to produce ethyl 2-hydroxy-4-arylbutyrate underlines the importance of sequential hydrogenation in achieving high enantioselectivity (Meng, Zhu, & Zhang, 2008).
Advanced Applications
- Research into the synthesis and hydrogenation of (E)-γ-aryl-γ-morpholino-α-trifluoromethylated allyl alcohols showcases the preparation of intermediates crucial for the synthesis of β-trifluoromethylated aldol products, illustrating the compound's role in creating complex molecules (Funabiki et al., 2010).
properties
IUPAC Name |
ethyl (Z)-5,5,5-trifluoro-2-morpholin-4-yl-4-oxopent-2-enoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F3NO4/c1-2-19-10(17)8(7-9(16)11(12,13)14)15-3-5-18-6-4-15/h7H,2-6H2,1H3/b8-7- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFJDAKFQSAJPME-FPLPWBNLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CC(=O)C(F)(F)F)N1CCOCC1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C/C(=O)C(F)(F)F)/N1CCOCC1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F3NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl (2Z)-5,5,5-trifluoro-2-(morpholin-4-yl)-4-oxopent-2-enoate |
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